N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c1-9-15-4-5-20(9)13-17-6-10(7-18-13)19-12(21)11-8-14-2-3-16-11/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKQWGDCTTYEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological effects. For instance, some imidazole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis.
Biochemical Pathways
Imidazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities. For example, some imidazole derivatives have been found to regulate the PI3K/Akt/mTOR signaling pathway.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case analyses.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a pyrazine moiety, a pyrimidine ring, and an imidazole derivative. This structural composition is significant as it influences the compound's interaction with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazine carboxamides exhibit notable antiviral properties. For instance, compounds similar to this compound have been shown to inhibit various viral replication processes:
| Compound | Virus Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HCV | 9.19 | 35.46 |
| Compound B | RSV | 5–28 | Not specified |
| Compound C | PPRV | 6.7 | Not specified |
These findings suggest that the compound may also possess similar antiviral capabilities, particularly against RNA viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).
Anticancer Activity
The anticancer potential of this compound is underscored by its structural analogs that have demonstrated significant inhibitory effects on cancer cell lines. For example, pyrazine derivatives have been reported to inhibit c-Met protein kinase, which plays a crucial role in cancer progression:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Savolitinib | Non-small cell lung cancer | 0.005 | c-Met inhibition |
| Compound D | Various solid tumors | 0.26 - 0.35 | Tubulin binding |
The ability of this compound to interact with similar targets could be explored for its therapeutic applications in oncology.
The biological activity of this compound can be attributed to its ability to modulate key enzymatic pathways. For instance:
- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as RNA polymerases and proteases, thereby preventing viral replication.
- Targeting Kinases : Its structural features allow it to bind to kinase domains, disrupting signaling pathways essential for tumor growth.
Case Studies
A case study involving a series of pyrazine derivatives demonstrated that modifications at specific positions on the pyrazine ring could enhance biological activity. For example, substituents that increase lipophilicity or alter electronic properties significantly influenced both antiviral and anticancer efficacy.
Example Case Study
A study published in Eur. J. Med. Chem. focused on a related pyrazole derivative that showed an IC50 value of 1.96 μM against reverse transcriptase enzymes associated with HIV, indicating the potential for similar efficacy in the target compound.
Comparison with Similar Compounds
Key Observations :
- The target compound shares a pyrazine-carboxamide core with Compound 61 but differs in substituents (2-methylimidazole vs. piperidine-isopropoxy groups) .
- Imidazole-containing analogs, such as the indene-carboxamide derivative in Table 1, demonstrate high purity (>99%) via HPLC, suggesting robust synthetic protocols for similar scaffolds .
- Dasatinib, a clinically approved kinase inhibitor, highlights the therapeutic relevance of carboxamide-linked heterocycles, though its thiazole core distinguishes it from the pyrazine-based target .
Crystallographic and Analytical Methods
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide, and how can intermediates be optimized?
- Methodology : A multistep approach is recommended:
- Step 1 : Coupling of 2-methylimidazole with 5-bromo-2-aminopyrimidine using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the pyrimidine-imidazole core .
- Step 2 : Activation of pyrazine-2-carboxylic acid via conversion to its acyl chloride (using POCl₃ or SOCl₂) for amide bond formation with the pyrimidine intermediate .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) to minimize unreacted starting material .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Confirm regioselectivity of imidazole-pyrimidine coupling (e.g., absence of tautomeric shifts in DMSO-d₆) .
- IR Spectroscopy : Validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and imidazole N-H stretches (~3100–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and rule out side products .
Q. How does the compound’s solubility impact experimental design in biological assays?
- Solubility Profiling : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). For low solubility (<10 µM), employ co-solvents (e.g., PEG-400) or nanoformulation .
- Biological Assays : Pre-dose solubility checks are mandatory to avoid false negatives in cell-based studies .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyrazine carboxamide group may act as a hydrogen-bond acceptor .
- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., Bcr-Abl for analogs like Dasatinib) to optimize substituent geometry .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Experimental Design :
- pH Stability Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Quantify degradation via HPLC-UV .
- Contradiction Analysis : If conflicting results arise (e.g., instability at pH 2 vs. pH 4), verify buffer ionic strength and temperature control. Replicate studies with inert atmospheres (N₂) to exclude oxidation .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Process Optimization :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps .
- Crystallization : Use antisolvent (e.g., hexane) addition to isolate high-purity crystals. Monitor polymorph formation via PXRD .
- Yield-Purity Trade-off : For >90% purity, employ orthogonal chromatography (silica gel followed by reverse-phase C18) .
Q. How can the compound’s metal-binding properties be exploited in coordination chemistry?
- Ligand Design : The pyrazine carboxamide moiety can coordinate with Ru(II) or Mn(II) ions via the amide carbonyl and pyrimidine nitrogen. Characterize complexes using cyclic voltammetry and single-crystal X-ray diffraction .
- Applications : Study catalytic activity in oxidation reactions (e.g., alcohol-to-ketone conversions) under mild conditions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
